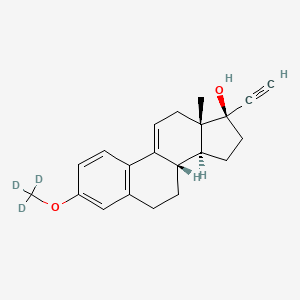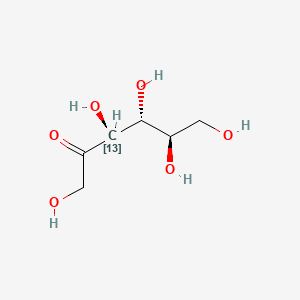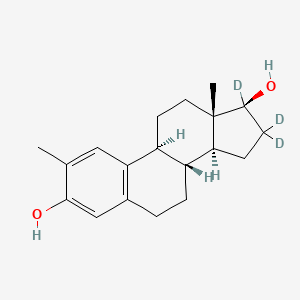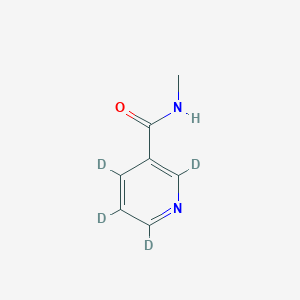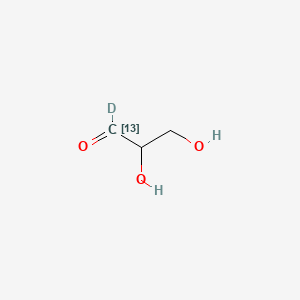
DL-Glyceraldehyde-13C,d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Glyceraldehyde-13C,d is a compound that is labeled with both deuterium and carbon-13 isotopes. It is a derivative of DL-Glyceraldehyde, which is a simple sugar and an important intermediate in various metabolic pathways. The labeling with stable isotopes makes this compound particularly useful in scientific research, especially in studies involving metabolic flux analysis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-13C,d can be synthesized through the isotopic labeling of DL-Glyceraldehyde. The process involves the incorporation of deuterium and carbon-13 into the molecular structure. One common method is to start with a precursor that contains the desired isotopes and then perform chemical reactions to convert it into this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes without altering the chemical structure .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include multiple steps of purification and quality control to ensure that the final product meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions
DL-Glyceraldehyde-13C,d undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its interactions with other molecules.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form glyceric acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to produce glycerol.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include glyceric acid (from oxidation), glycerol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Aplicaciones Científicas De Investigación
DL-Glyceraldehyde-13C,d has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the flow of carbon atoms through different pathways.
Biology: The compound helps in understanding metabolic processes and enzyme mechanisms by providing insights into the fate of carbon atoms in biological systems.
Medicine: In drug development, this compound is used to study the pharmacokinetics and metabolism of new drugs, helping to optimize their efficacy and safety.
Mecanismo De Acción
The mechanism of action of DL-Glyceraldehyde-13C,d involves its incorporation into metabolic pathways where it acts as a labeled substrate. The deuterium and carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within the system. This helps in identifying molecular targets and understanding the pathways involved in its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
DL-Glyceraldehyde: The non-labeled form of the compound, used in similar studies but without the isotopic tracing capabilities.
Glycolaldehyde-13C: Another labeled compound used in metabolic studies, but with different structural and functional properties.
Glycerol-1,3-13C2: A labeled form of glycerol used in metabolic and biochemical research.
Uniqueness
DL-Glyceraldehyde-13C,d is unique due to its dual labeling with deuterium and carbon-13, which provides enhanced tracing capabilities in metabolic studies. This dual labeling allows for more precise and detailed analysis of metabolic pathways compared to compounds labeled with only one isotope .
Propiedades
Fórmula molecular |
C3H6O3 |
|---|---|
Peso molecular |
92.08 g/mol |
Nombre IUPAC |
1-deuterio-2,3-dihydroxy(113C)propan-1-one |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1D |
Clave InChI |
MNQZXJOMYWMBOU-VVKOMZTBSA-N |
SMILES isomérico |
[2H][13C](=O)C(CO)O |
SMILES canónico |
C(C(C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


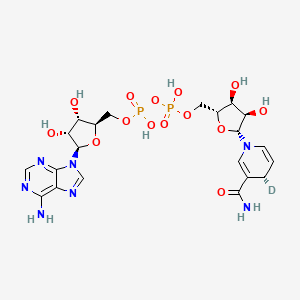

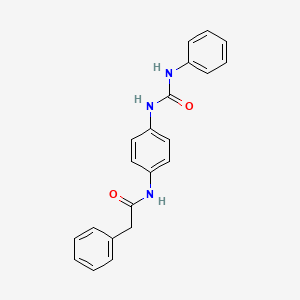
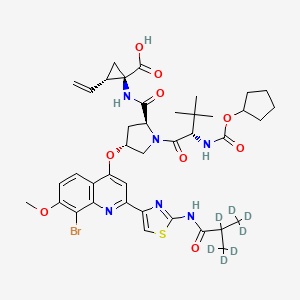

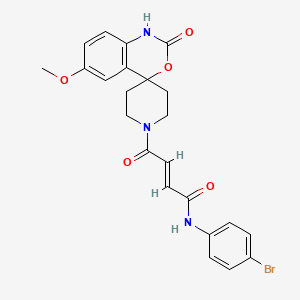
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
